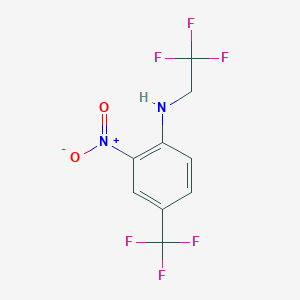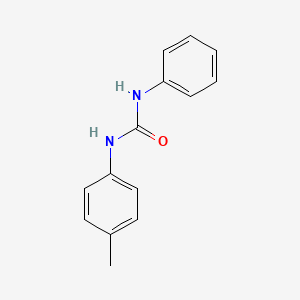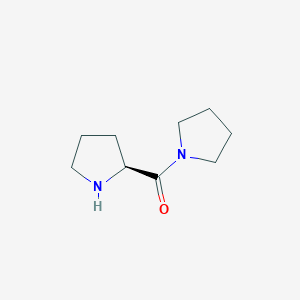
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
概要
説明
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンは、五員環の窒素含有複素環であるピロリジン環を特徴とするキラル化合物です。
合成方法
合成経路と反応条件
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンの合成は、通常、特定の条件下でピロリジン誘導体の反応を含みます。 一般的な方法の1つは、N置換ピペリジンの使用を含み、環縮小および脱ホルミル化官能基化を含む一連の反応を受けます 。 別の方法には、カスケード反応によるピロリジン-2-オンと3-ヨードピロールの選択的合成が含まれます 。
工業生産方法
この化合物の工業生産方法は、多くの場合、容易に入手可能な原料とスケーラブルな反応条件の使用を含みます。 たとえば、同様のピロリジン誘導体の調製は、6-メチルニコチン酸と2-オキシピロリジン-1-カルボン酸tert-ブチルエステルを出発物質として使用することで実現できます 。
化学反応解析
反応の種類
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンは、以下を含むさまざまな種類の化学反応を受けます。
酸化: この化合物は、酸化されてピロリジン-2-カルバルデヒドを生成し、さらに酸化されてカルボン酸を生成します.
還元: 還元反応は、この化合物をさまざまなピロリジン誘導体に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、ヨウ素などの酸化剤と、水素ガスなどの還元剤が含まれます。 反応条件は、多くの場合、所望の変換を実現するために、特定の温度と溶媒を含みます 。
主要な生成物
これらの反応から生成される主な生成物には、ピロリジン-2-オン、3-ヨードピロール、およびその他の置換ピロリジン誘導体があります 。
科学研究への応用
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンは、幅広い科学研究への応用を持っています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available raw materials and scalable reaction conditions. For instance, the preparation of similar pyrrolidine derivatives can be achieved through the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials .
化学反応の分析
Types of Reactions
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products
Major products formed from these reactions include pyrrolidine-2-ones, 3-iodopyrroles, and other substituted pyrrolidine derivatives .
科学的研究の応用
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone has a wide range of scientific research applications:
作用機序
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンの作用機序は、特定の分子標的との相互作用を含みます。 たとえば、さまざまな化学反応において有機触媒として作用し、特定の経路を通じて所望の生成物の形成を促進することができます 。この化合物の効果は、これらの反応中に安定な中間体と遷移状態を形成する能力によって仲介されます。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のピロリジン誘導体があります。
独自性
(S)-ピロリジン-1-イル(ピロリジン-2-イル)メタノンは、その特定のキラル配置と、幅広い化学反応に参加する能力により、ユニークです。合成応用における汎用性と潜在的な生物活性が、研究と産業の両方において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- (S)-pyrrolidin-2-yl-1H-tetrazole
- N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol
- Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone
Uniqueness
(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWINONZUFKQV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
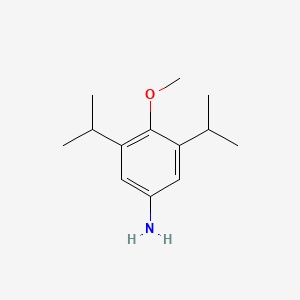
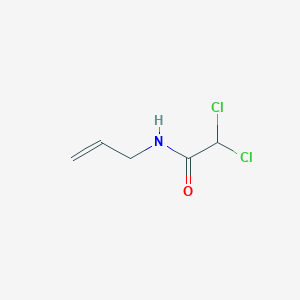
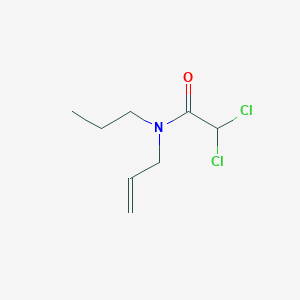
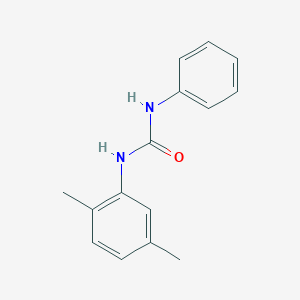

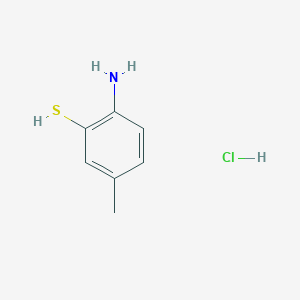
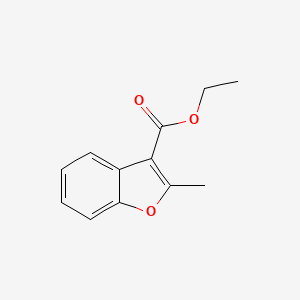

![Methyl 4-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B3336881.png)
![Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336886.png)
![5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336892.png)
